molecular formula C17H14F2N2OS B2549666 (2-Fluorophenyl)-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone CAS No. 851865-04-8

(2-Fluorophenyl)-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone

Cat. No. B2549666
M. Wt: 332.37
InChI Key: XQTSSDJYOQINLB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions, as demonstrated in the creation of N-phenylpyrazolyl aryl methanones derivatives, which include a variety of substituents such as arylthio, sulfinyl, and sulfonyl groups. These compounds are synthesized from 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one and undergo characterization through techniques like melting point determination, 1H NMR, 13C NMR, FT-IR, and HRMS. The synthesis process is meticulous and requires precise control over reaction conditions to ensure the formation of the desired product with the correct functional groups .

Molecular Structure Analysis

The molecular structure and vibrational frequencies of related compounds, such as 1-[5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone, have been investigated both experimentally and theoretically. Computational methods like Gaussian09 software package, using various levels of theory (HF/6-31G(d), B3LYP/6-31G, B3LYP/6-311++G(d,p)), provide insights into the optimized structure, which is corroborated by experimental data such as XRD. The stability of these molecules is often attributed to hyper-conjugative interactions and charge delocalization, which can be analyzed using NBO analysis. Additionally, HOMO and LUMO analysis helps in understanding the charge transfer within the molecule, which is crucial for predicting reactivity and interaction with other molecules .

Chemical Reactions Analysis

The fluorination of aromatic compounds can significantly enhance their properties, such as photostability and spectroscopic characteristics. For instance, bis(2,4,5-trifluorophenyl)methanone is synthesized through a reaction involving 2,4,5-trifluorobenzaldehyde and a Grignard reagent, followed by oxidation. This compound can then undergo sequential nucleophilic aromatic substitution reactions, which allow for the introduction of various nucleophiles, including oxygen, nitrogen, and sulfur-containing groups. Such reactions are pivotal for creating a diverse array of fluorinated compounds, including benzophenones, xanthones, acridones, and thioxanthones, which can serve as precursors to a wide range of fluorinated fluorophores .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized by a range of techniques. The melting points provide initial information about purity and stability. Spectroscopic methods like FT-IR and NMR offer detailed insights into the functional groups present and the overall molecular structure. The molecular electrostatic potential (MEP) analysis reveals the distribution of electronic density across the molecule, which is important for understanding its reactivity. Additionally, properties like first hyperpolarizability are calculated to assess the potential of these compounds in nonlinear optics. The biological activity, such as herbicidal and insecticidal activities, or potential as anti-neoplastic agents, is evaluated through various bioassays, indicating the practical applications of these synthesized compounds .

Scientific Research Applications

Synthesis Techniques and Structural Analysis

Researchers have developed efficient methods for synthesizing related compounds, emphasizing regioselective synthesis techniques, and exploring their structural characteristics through crystallographic analysis and theoretical studies. For instance, an efficient approach for the synthesis of heterocyclic amides was developed, which served as strategic intermediates for further chemical transformations under catalyst- and solvent-free conditions, with their molecular structures elucidated via X-ray diffraction and supported by density functional theory (DFT) calculations (Moreno-Fuquen et al., 2019). Similarly, the synthesis and crystal structure of molecules involving fluorophenyl groups were investigated to determine their potential antitumor activities and their molecular structures were confirmed through X-ray diffraction studies (Tang & Fu, 2018).

Fluorination Impact on Photostability and Spectroscopic Properties

Fluorination of fluorophores, including compounds with fluorophenyl components, has been shown to significantly enhance their photostability and spectroscopic properties. This improvement facilitates access to novel fluorinated compounds with potential applications in material science and pharmaceuticals. A study demonstrated a method yielding fluorinated benzophenones, xanthones, acridones, and thioxanthones, indicating scalable access to precursors for further development of fluorinated analogues of known fluorophores (Woydziak et al., 2012).

Advanced Formulation Strategies for Poorly Soluble Compounds

The development of suitable formulations for early toxicology and clinical studies of poorly water-soluble compounds is critical. Research into the formulation of a compound structurally related to "(2-Fluorophenyl)-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone" aimed at preventing or delaying precipitation from solution, thereby enhancing plasma concentrations and improving dose proportionality in various species. This work illustrates the importance of solubilized, precipitation-resistant formulations for achieving in vivo blood levels required for successful evaluation of poorly soluble compounds (Burton et al., 2012).

Safety And Hazards

This involves identifying any risks associated with handling or exposure to the compound, including toxicity, flammability, and environmental impact.


Future Directions

This could involve potential applications of the compound, areas for further research, or possible modifications that could enhance its properties or activity.


properties

IUPAC Name

(2-fluorophenyl)-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F2N2OS/c18-13-5-3-4-12(10-13)11-23-17-20-8-9-21(17)16(22)14-6-1-2-7-15(14)19/h1-7,10H,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQTSSDJYOQINLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC(=CC=C2)F)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-fluorophenyl)methanone

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